1,3-Dichloro-2-iodo-5-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

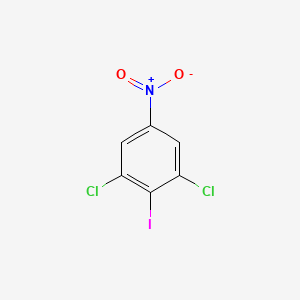

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-iodo-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2INO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDBEIIBODDDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886509 | |

| Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62778-19-2 | |

| Record name | 1,3-Dichloro-2-iodo-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-4-iodonitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3-Dichloro-2-iodo-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the synthesis of 1,3-dichloro-2-iodo-5-nitrobenzene, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and novel organic materials.[1] Due to the absence of a single, comprehensive published procedure, this document outlines a proposed multi-step synthetic pathway. This pathway is constructed from established and analogous reactions found in peer-reviewed literature and patents. The synthesis commences with the chlorination of p-nitroaniline to yield 2,6-dichloro-4-nitroaniline, followed by a proposed regioselective iodination, and concludes with a deamination via a Sandmeyer-type reaction. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the practical application of this synthesis.

Introduction

This compound (CAS No. 62778-19-2) is a highly functionalized aromatic compound.[1] Its unique substitution pattern, featuring two chloro, one iodo, and one nitro group, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and chloro substituents, combined with the reactivity of the iodo group in cross-coupling reactions, allows for its use in the construction of complex molecular architectures. This guide details a feasible synthetic route to this compound, addressing a gap in currently available procedural literature.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process starting from p-nitroaniline. The overall workflow is illustrated in the diagram below.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-4-nitroaniline

This procedure is adapted from established methods for the dichlorination of p-nitroaniline.[2]

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Chlorate (KClO3)

-

Water

-

Ethanol

-

Glacial Acetic Acid (for recrystallization)

Procedure:

-

In a suitable reaction flask, dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid with warming to 50 °C.

-

Separately, prepare a solution of 16.4 g of potassium chlorate in 350 ml of water.

-

Gradually add the potassium chlorate solution to the p-nitroaniline solution from a dropping funnel at approximately 25 °C.

-

After the addition is complete, dilute the reaction mixture with a large volume of water.

-

The precipitate of 2,6-dichloro-4-nitroaniline is then collected by filtration.

-

Wash the collected solid thoroughly with water, followed by a small amount of ethanol.

-

The crude product can be purified by recrystallization from glacial acetic acid or a mixture of acetic acid and ethanol.

Expected Yield: Approximately 87%.[2]

Step 2: Synthesis of 3-Iodo-2,6-dichloro-4-nitroaniline (Proposed)

Materials:

-

2,6-Dichloro-4-nitroaniline

-

Ethanol

-

Iodine (I2)

-

Silver Sulfate (Ag2SO4)

-

Dichloromethane

-

5% Sodium Hydroxide (NaOH) solution

-

Sodium Sulfate (Na2SO4)

Procedure:

-

To a mixture of iodine (1 molar equivalent) and silver sulfate (1 molar equivalent) in ethanol, add 2,6-dichloro-4-nitroaniline (1 molar equivalent) at room temperature.

-

Stir the mixture for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solid precipitate by filtration.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a 5% aqueous NaOH solution, followed by water.

-

Dry the organic layer over sodium sulfate and evaporate the solvent to yield the crude product.

-

Purification may be achieved by column chromatography or recrystallization.

Step 3: Synthesis of this compound

This procedure is based on the deamination of 2,6-dichloro-4-nitroaniline and is adapted for the iodinated intermediate.[4]

Materials:

-

3-Iodo-2,6-dichloro-4-nitroaniline

-

Isopropanol

-

65% Nitric Acid (HNO3)

-

Sodium Nitrite (NaNO2)

-

Water

Procedure:

-

Introduce the crude 3-iodo-2,6-dichloro-4-nitroaniline into a reaction vessel containing isopropanol.

-

Add 65% nitric acid to the mixture.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution to the reaction mixture at 50 °C.

-

After the reaction is complete, cool the mixture and add water.

-

Filter the resulting precipitate to collect the crude this compound.

-

The crude product can be purified by recrystallization.

Quantitative Data

The following table summarizes the available quantitative data for the key compounds in this synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Purity |

| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 | Yellow solid | - |

| 2,6-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 | 185-188[2] | Lemon-yellow needles[2] | - |

| This compound | C₆H₂Cl₂INO₂ | 317.89[1] | 152.0-154.0 | Light orange to yellow to green powder/crystal | >99.0% (GC) |

Safety Precautions

This synthesis involves the use of hazardous materials, including corrosive acids, oxidizing agents, and toxic organic compounds. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide provides a comprehensive, albeit partially proposed, synthetic route for this compound. By leveraging established protocols for the synthesis of the key intermediate, 2,6-dichloro-4-nitroaniline, and its subsequent deamination, a plausible pathway to the target molecule is outlined. The proposed iodination step, based on analogous reactions, will require experimental validation to confirm its efficacy and regioselectivity. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the exploration of new chemical entities derived from this versatile building block.

References

In-Depth Technical Guide: 1,3-Dichloro-2-iodo-5-nitrobenzene (CAS No. 62778-19-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-iodo-5-nitrobenzene is a halogenated nitroaromatic compound with the CAS number 62778-19-2. Its distinct substitution pattern, featuring electron-withdrawing chloro and nitro groups alongside a reactive iodo group, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and a discussion of its potential, though currently undocumented, biological significance, drawing parallels from structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 62778-19-2 | [1][2][3] |

| Molecular Formula | C₆H₂Cl₂INO₂ | [1][2] |

| Molecular Weight | 317.90 g/mol | [1][2] |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

| Purity | >99.0% (GC) | [1] |

| Synonyms | 3,5-Dichloro-4-iodonitrobenzene | [4] |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the diazotization of weakly basic anilines and subsequent iodination.[5] Researchers should exercise caution and optimize conditions as necessary.

Materials:

-

2,6-dichloro-4-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Urea

-

Sodium Bisulfite (NaHSO₃)

-

Ice

-

Deionized Water

-

Organic solvent for extraction (e.g., Dichloromethane or Diethyl ether)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice-salt bath

-

Beakers

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2,6-dichloro-4-nitroaniline in concentrated sulfuric acid, maintaining the temperature below 20°C.

-

Cool the solution to 0-5°C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite in concentrated sulfuric acid dropwise via a dropping funnel. The temperature must be strictly maintained between 0-5°C to prevent decomposition of the diazonium salt.

-

After the addition is complete, stir the mixture for an additional 1-2 hours at 0-5°C to ensure complete diazotization.

-

-

Iodination:

-

In a separate large beaker, prepare a solution of potassium iodide in water and cool it in an ice bath.

-

Slowly and carefully pour the cold diazonium salt solution into the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., in a water bath at 50-60°C) until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If any free iodine is present (indicated by a brown color), add a small amount of sodium bisulfite solution until the color disappears.

-

The solid product can be collected by vacuum filtration using a Büchner funnel. Wash the crude product with cold water.

-

Alternatively, the product can be extracted from the aqueous mixture using an appropriate organic solvent.

-

Wash the organic layer sequentially with water, a dilute sodium bisulfite solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

-

Potential Applications in Drug Development and Research

This compound serves as a versatile building block in medicinal chemistry and materials science. The presence of three distinct functional groups at specific positions on the benzene ring allows for regioselective modifications, making it a valuable starting material for the synthesis of more complex molecules with potential biological activity.

Biological Activity and Signaling Pathways (Inferred)

As of the current literature survey, there are no specific studies detailing the biological activity or the interaction of this compound with any signaling pathways. However, based on the known effects of structurally similar dichloronitrobenzene isomers, some potential biological activities can be inferred.

Several dichloronitrobenzene isomers have been shown to exhibit toxicity, including genotoxicity and the ability to induce methemoglobinemia.[6][7][8][9] These effects are often attributed to the metabolic activation of the nitro group and the potential for the molecule to act as an electrophile.

Given the structural similarities, it is plausible that this compound could exhibit similar toxicological properties. Researchers investigating this compound should consider assays for cytotoxicity, genotoxicity, and effects on hematological parameters.

Hypothetical Experimental Workflow for Biological Evaluation

Caption: A workflow for the biological evaluation of the compound.

Safety Information

Based on data for similar compounds, this compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential for use in the synthesis of novel compounds in the fields of drug discovery and materials science. While its biological activity remains to be elucidated, the known effects of related dichloronitrobenzene isomers suggest that it may possess interesting and potentially toxicological properties. The proposed synthetic protocol provides a starting point for its preparation, and the hypothetical biological evaluation workflow outlines a path for future research into its mechanism of action and potential therapeutic or toxicological relevance.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 62778-19-2|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. 3,4-Dichloronitrobenzene (99-54-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

physical and chemical properties of 1,3-dichloro-2-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic compound 1,3-dichloro-2-iodo-5-nitrobenzene. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The document details the compound's structural and physicochemical characteristics, outlines a putative synthetic route and analytical methodologies, and presents this information in a clear, structured format. While this compound holds potential as a versatile chemical intermediate, public domain information regarding its specific biological activity or involvement in signaling pathways is not currently available.

Core Physical and Chemical Properties

This compound is a poly-substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with two chlorine atoms, an iodine atom, and a nitro group. These substituents significantly influence its reactivity and physical properties.

Structural Information

-

IUPAC Name: this compound

-

Synonyms: 3,5-Dichloro-4-iodonitrobenzene

-

CAS Number: 62778-19-2

-

Molecular Formula: C₆H₂Cl₂INO₂[1]

-

Canonical SMILES: C1=C(C(=C(C=C1Cl)I)Cl)--INVALID-LINK--[O-]

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 317.90 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | |

| Melting Point | 152.0 - 154.0 °C | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Purity | >99.0% (by GC) |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of chemical compounds. While specific spectral data points for this compound are not publicly available, the existence of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra has been noted. Researchers requiring detailed spectral analysis would likely need to acquire this data experimentally or through subscription-based spectral databases.

-

¹H NMR & ¹³C NMR: The aromatic region of the proton NMR spectrum is expected to show signals corresponding to the two protons on the benzene ring. The carbon NMR spectrum would display signals for the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing and donating effects of the substituents.

-

FTIR: The infrared spectrum would be expected to show characteristic absorption bands for the C-Cl, C-I, C-N, and N-O bonds, as well as aromatic C-H and C=C stretching vibrations.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and analysis of this compound are not explicitly available in the reviewed literature. However, based on established organic chemistry principles for similar halogenated nitroaromatic compounds, plausible methodologies can be proposed.

Proposed Synthesis Protocol: Nitration of 2,6-dichloroiodobenzene

The synthesis of this compound can likely be achieved through the electrophilic nitration of 2,6-dichloroiodobenzene. The directing effects of the substituents on the starting material would favor the introduction of the nitro group at the desired position.

Disclaimer: The following is a generalized, hypothetical protocol and would require optimization and validation in a laboratory setting.

Materials:

-

2,6-dichloroiodobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Solvent for recrystallization (e.g., ethanol or methanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2,6-dichloroiodobenzene to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2,6-dichloroiodobenzene, maintaining the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent to yield this compound.

Proposed Analytical Protocol: Purity and Structural Confirmation

The purity and structure of the synthesized this compound can be assessed using standard analytical techniques.

Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight. A suitable GC method would involve a capillary column (e.g., DB-5) and a temperature gradient to ensure the separation of the product from any starting materials or byproducts. The mass spectrometer would provide the mass-to-charge ratio of the molecular ion, confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another effective method for assessing purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of the key functional groups in the molecule.

Biological Activity and Signaling Pathways

Extensive searches of the public scientific literature and patent databases did not yield any specific information regarding the biological activity of this compound or its involvement in any signaling pathways. While it is stated to be used as an intermediate in the synthesis of pharmaceuticals, no concrete examples of final drug molecules derived from this specific compound were found. Its potential utility in drug development likely stems from its nature as a highly functionalized scaffold, allowing for diverse chemical modifications to explore structure-activity relationships.

Visualizations

As no specific signaling pathways involving this compound have been identified, the following diagrams illustrate the logical workflows for its synthesis and analysis, as described in the experimental protocols section.

Caption: Proposed synthetic workflow for this compound.

Caption: Analytical workflow for purity and structural confirmation.

Safety Information

This compound is classified as harmful if swallowed (H302). Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a well-defined chemical entity with established basic physical properties. While it serves as a potential building block in synthetic chemistry, particularly for the development of novel compounds with potential biological activity, its own biological profile remains uncharacterized in the public domain. The provided hypothetical experimental protocols offer a starting point for researchers interested in working with this compound. Further investigation is required to elucidate its full range of physical, chemical, and biological properties.

References

An In-depth Technical Guide to 1,3-Dichloro-2-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1,3-dichloro-2-iodo-5-nitrobenzene. While direct experimental data on the biological activity of this specific compound is limited in publicly accessible literature, this document extrapolates potential toxicological considerations based on related dichloronitrobenzene isomers. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing detailed methodologies and structured data to facilitate further investigation and application of this compound.

Molecular Structure and Properties

This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₂Cl₂INO₂. Its structure consists of a benzene ring substituted with two chlorine atoms at positions 1 and 3, an iodine atom at position 2, and a nitro group at position 5.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 3,5-Dichloro-4-iodonitrobenzene | |

| CAS Number | 62778-19-2 | |

| Molecular Formula | C₆H₂Cl₂INO₂ | [1] |

| Molecular Weight | 317.89 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | |

| Melting Point | 152.0 - 154.0 °C | |

| SMILES | C1=C(C=C(C(=C1Cl)I)Cl)--INVALID-LINK--[O-] | |

| InChI | InChI=1S/C6H2Cl2INO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H |

A two-dimensional representation of the molecular structure is provided below.

References

Safety and Handling of 1,3-dichloro-2-iodo-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 1,3-dichloro-2-iodo-5-nitrobenzene (CAS RN: 62778-19-2). The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment. Note that while specific data for this compound is provided where available, information for structurally similar chemicals may be used to infer potential hazards where specific data is absent.

Chemical Identification and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3,5-Dichloro-4-iodonitrobenzene[1] |

| CAS Number | 62778-19-2[1][2] |

| Molecular Formula | C₆H₂Cl₂INO₂[2] |

| Molecular Weight | 317.89 g/mol [2] |

| Appearance | Light orange to Yellow to Green powder to crystal[1][2] |

| Purity | >99.0% (GC)[1][2] |

| Storage Temperature | Room temperature, recommended to be stored in a cool, dark place (<15°C)[1] |

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1][3]

GHS Classification (as per Regulation (EC) No 1272/2008): [3]

-

Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. [3]

Hazard Pictogram: [3]

Signal Word: Warning [3]

Precautionary Statements: [1][3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1][3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][3]

Toxicological Information

For the structurally related compound 1,3-dichloro-5-nitrobenzene , the following health effects have been noted: it is harmful if swallowed, causes serious eye irritation, and may cause damage to organs through prolonged or repeated exposure.[4]

Experimental Protocols

Specific experimental protocols for the safety and toxicity testing of this compound are not detailed in the available literature. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. These would include:

-

Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method) or OECD 420 (Fixed Dose Procedure) would likely be used. This involves administering the substance to fasted animals (usually rats) and observing them for signs of toxicity and mortality over a set period.

-

Skin Irritation/Corrosion: Following OECD Test Guideline 404, the substance would be applied to the shaved skin of an animal (typically a rabbit) and the site observed for erythema and edema.

-

Eye Irritation/Corrosion: OECD Test Guideline 405 involves applying the substance to the eye of an animal (again, typically a rabbit) and observing for effects on the cornea, iris, and conjunctiva.

Safe Handling and Storage

Engineering Controls:

-

Operations should be carried out in a well-ventilated area, preferably under a local exhaust ventilation system or in a chemical fume hood to prevent the dispersion of dust.[3][5]

-

Ensure safety showers and eye wash stations are readily accessible.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear protective gloves and eye/face protection.[5] For dusty conditions, protective goggles conforming to EN 166 are recommended.[4]

-

Skin Protection: Wear protective gloves (tested according to EN 374) and protective clothing (conforming to EN 14605 or EN 13034) to avoid skin contact.[4][5]

-

Respiratory Protection: In case of dust production, a dust mask with a P2 filter or a self-contained breathing apparatus (EN 136 + EN 137) should be used.[4]

Handling Procedures:

Storage:

-

Store in a cool, dry, and well-ventilated area.[5]

-

Store away from incompatible materials such as strong oxidants and strong bases.[6]

-

Avoid exposure to light.[5]

Emergency Procedures

First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice/attention.[3][5]

-

In Case of Skin Contact: Take off all contaminated clothing immediately. Rinse the skin well with water. If skin irritation occurs, get medical advice/attention.[3][5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][5]

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][3] Do not induce vomiting.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[7] Quick-acting ABC powder, BC powder, or Class B foam extinguishers are also suitable.[4]

-

Unsuitable Extinguishing Media: Do not use a direct water jet as it may spread the fire.[4]

-

Hazardous Combustion Products: On burning, it may release toxic and corrosive gases and vapors, including nitrous vapors, hydrogen chloride, and carbon monoxide/dioxide.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Accidental Release Measures:

-

Personal Precautions: Wear suitable protective equipment and keep unnecessary personnel away from the spill area.[5]

-

Environmental Precautions: Prevent the product from entering drains, soil, or water systems.[4][5]

-

Containment and Cleaning Up: For solid spills, sweep up the substance into a covered container.[6] If appropriate, moisten first to prevent dusting.[6] Collect the spilled material and place it in a suitable container for disposal.

Disposal Considerations

Disposal of this compound and its containers must be done in accordance with local, regional, and national regulations.[4] It should be disposed of via a licensed waste disposal contractor.

Visualized Workflows

The following diagrams illustrate key logical workflows for handling and emergency response.

Caption: Risk Assessment and Control Workflow for Handling this compound.

Caption: Emergency Response Workflow for Accidental Exposure to this compound.

References

- 1. This compound | 62778-19-2 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. aarti-industries.com [aarti-industries.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE [chemicalsafety.ilo.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Hazards of 1,3-Dichloro-2-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential hazards associated with 1,3-dichloro-2-iodo-5-nitrobenzene (CAS No. 62778-19-2). Due to the limited availability of specific toxicological data for this compound, this guide employs a read-across approach, leveraging data from structurally similar halogenated nitroaromatic compounds to assess potential risks. This document is intended for researchers, scientists, and drug development professionals to promote safe handling, storage, and disposal of this chemical. It includes a summary of physicochemical properties, hazard classifications, potential mechanisms of toxicity, and detailed experimental protocols for hazard assessment.

Introduction

This compound is a halogenated nitroaromatic compound.[1][2] Halogenated nitroaromatic compounds are a class of chemicals widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[3] The presence of both halogen and nitro functional groups on the benzene ring suggests potential for biological activity and associated toxicity. The electron-withdrawing nature of the nitro group, combined with the lipophilicity imparted by the halogens, can influence the compound's absorption, metabolism, and interaction with biological macromolecules.[3] This guide aims to consolidate the available safety information and provide a framework for a thorough hazard assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for predicting its environmental fate, potential for absorption, and appropriate handling procedures.

| Property | Value | Reference |

| CAS Number | 62778-19-2 | [2][4] |

| Molecular Formula | C₆H₂Cl₂INO₂ | [1][2] |

| Molecular Weight | 317.90 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | [2][4] |

| Melting Point | 152.0 to 154.0 °C | |

| Purity | >99.0% (GC) | [2][4] |

| Synonyms | 3,5-Dichloro-4-iodonitrobenzene | [4] |

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [4]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Due to the lack of specific data for other endpoints, a read-across approach using data from dichloronitrobenzene isomers is necessary to infer other potential hazards.

Toxicological Data (Read-Across Approach)

No specific quantitative toxicological data (e.g., LD₅₀) for this compound is readily available. Therefore, data from structurally related dichloronitrobenzene isomers are presented in Table 2 to provide an estimate of potential toxicity. The presence of an iodine atom in the target compound, in addition to the chlorine atoms, may influence its toxicity profile.

| Compound | CAS No. | Acute Oral LD₅₀ (Rat) | Acute Dermal LD₅₀ | Reference |

| 2,4-Dichloronitrobenzene | 611-06-3 | 990 mg/kg | 921 mg/kg (Rabbit) | [5] |

| 2,5-Dichloronitrobenzene | 89-61-2 | 1000 - 2503 mg/kg | >2000 mg/kg (Rat) | [6] |

| 3,4-Dichloronitrobenzene | 99-54-7 | 953 - 1500 mg/kg | Not available | [7] |

| 1-Chloro-4-nitrobenzene | 100-00-5 | 294 - 694 mg/kg | 750 - 1722 mg/kg (Rat) | [8] |

| 1-Chloro-2-nitrobenzene | 88-73-3 | 144 mg/kg | 400 mg/kg (Rabbit) | [9] |

Based on this data, it is reasonable to assume that this compound has moderate acute oral toxicity. Dermal toxicity and other endpoints such as skin and eye irritation should also be considered potential hazards.

Potential Mechanisms of Toxicity & Signaling Pathways

The toxicity of nitroaromatic compounds is often linked to their metabolic activation, leading to the generation of reactive intermediates that can cause cellular damage.

Metabolic Activation

The primary mechanism of toxicity for many nitroaromatic compounds involves the reduction of the nitro group by nitroreductase enzymes.[4][6] This process occurs in a stepwise manner, generating highly reactive nitroso and hydroxylamine intermediates. These intermediates can covalently bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity.[3][10] Additionally, ring oxidation can occur, further modifying the compound's reactivity.[10]

Oxidative and Nitrative Stress

The metabolic cycling of nitroaromatic compounds can lead to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[11][12] For instance, the nitro anion radical, an early intermediate in nitroreduction, can react with molecular oxygen to generate superoxide radicals.[12] This can initiate a cascade of events leading to oxidative stress, characterized by an imbalance between the production of reactive species and the cell's ability to detoxify them. Oxidative and nitrative stress can cause damage to lipids, proteins, and DNA, contributing to cellular dysfunction and toxicity.[13][14][15][16]

Experimental Protocols for Hazard Assessment

To address the data gaps for this compound, the following standardized experimental protocols are recommended.

Workflow for Hazard Assessment

A stepwise approach to hazard assessment is recommended to minimize animal testing.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.[1][13][17][18][19]

-

Principle: A stepwise procedure where the substance is administered orally to a group of animals at a defined dose. The absence or presence of mortality in one step determines the dose for the next step.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure:

-

Based on available information, a starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Three animals are dosed with the starting concentration.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The outcome of the first step determines the subsequent steps:

-

If mortality is observed, the test is repeated at a lower dose level.

-

If no mortality is observed, the test is repeated at a higher dose level.

-

-

-

Endpoint: The test allows for the classification of the substance into one of five toxicity classes based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[3][5][7][11][20]

-

Principle: The substance is applied to a small area of the skin of an experimental animal, and the degree of irritation is evaluated.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure:

-

A single dose of the test substance (0.5 g for solids) is applied to a small patch of shaved skin (approximately 6 cm²).

-

The treated area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the residual test substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.[10][14][18][21][22][23][24]

-

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal, with the untreated eye serving as a control.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A single animal is used for an initial test. 0.1 g of the solid substance is instilled into the conjunctival sac of one eye.

-

The eye is observed for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

If severe irritation or corrosion is not observed, the response is confirmed in up to two additional animals.

-

-

Endpoint: Lesions are scored, and the substance is classified based on the severity and reversibility of the observed eye damage.

Bacterial Reverse Mutation Test - Ames Test (OECD 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical.[25][26][27]

-

Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

The bacteria are then plated on a minimal agar medium lacking the essential amino acid.

-

After incubation for 48-72 hours, the number of revertant colonies is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Safe Handling, Storage, and Disposal

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[25]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.

Conclusion

This compound is a chemical with known acute oral toxicity. While specific data for other toxicological endpoints are lacking, a read-across analysis of structurally similar compounds suggests the potential for other hazards, including dermal toxicity and skin/eye irritation. The general toxicological profile of nitroaromatic compounds indicates a risk of cytotoxicity and genotoxicity through metabolic activation and the induction of oxidative stress. It is imperative that this compound is handled with appropriate safety precautions in a laboratory setting. Further testing according to standardized protocols is recommended to fully characterize its hazard profile.

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. Nitroreductase - Creative Enzymes [creative-enzymes.com]

- 5. episkin.com [episkin.com]

- 6. ackerleylab.com [ackerleylab.com]

- 7. oecd.org [oecd.org]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. fishersci.com [fishersci.com]

- 10. flashpointsrl.com [flashpointsrl.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. mdpi.com [mdpi.com]

- 15. Chemical Insights into Oxidative and Nitrative Modifications of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oxidative and nitrosative stress in association with DNA damage in coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. nucro-technics.com [nucro-technics.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

Technical Guide: Solubility Profile of 1,3-dichloro-2-iodo-5-nitrobenzene

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dichloro-2-iodo-5-nitrobenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile based on its chemical structure and outlines detailed experimental protocols for its empirical determination. This guide serves as a practical resource for researchers working with this compound, enabling them to establish its solubility in various solvents, a critical parameter for its application in pharmaceutical and chemical synthesis.

Compound Overview

This compound is a halogenated nitroaromatic compound. Its chemical structure, characterized by the presence of two chlorine atoms, an iodine atom, and a nitro group on a benzene ring, suggests it is a non-polar, hydrophobic molecule. This inherent low polarity indicates that it is likely to have poor solubility in aqueous solutions and higher solubility in organic solvents.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₆H₂Cl₂INO₂ |

| Molecular Weight | 317.89 g/mol |

| CAS Number | 62778-19-2 |

| Appearance | Light orange to yellow to green powder/crystal |

Predicted Solubility

Based on the principle of "like dissolves like," this compound is expected to be sparingly soluble in polar solvents like water and more soluble in non-polar organic solvents. The presence of the nitro group and halogen atoms contributes to some degree of polarity, but the overall nature of the substituted benzene ring is hydrophobic.

Expected Solubility Trend:

| Solvent Type | Examples | Expected Solubility |

| Polar Protic | Water, Methanol, Ethanol | Low |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High |

| Non-Polar | Toluene, Hexane, Dichloromethane | High |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications, from designing reaction conditions to formulation development in the pharmaceutical industry. The following are standard experimental protocols for measuring the solubility of poorly soluble compounds like this compound.

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The most common method for its determination is the Shake-Flask Method .

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Kinetic Solubility (Non-Equilibrium Method)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This method is often used in high-throughput screening during early drug discovery.

Principle: A concentrated stock solution of the compound is serially diluted in the aqueous buffer. The formation of a precipitate is monitored over time, usually by turbidimetry.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a microplate format, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following tables provide a template for how experimentally determined solubility data should be presented.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | - | - | Shake-Flask |

| PBS (pH 7.4) | - | - | Shake-Flask |

| Methanol | - | - | Shake-Flask |

| Ethanol | - | - | Shake-Flask |

| Acetonitrile | - | - | Shake-Flask |

| DMSO | - | - | Shake-Flask |

| Dichloromethane | - | - | Shake-Flask |

| Toluene | - | - | Shake-Flask |

| Hexane | - | - | Shake-Flask |

Table 2: Kinetic Solubility of this compound in PBS (pH 7.4)

| Parameter | Value |

| Kinetic Solubility (µM) | - |

| Method | Turbidimetry |

| Incubation Time | 2 hours |

| Temperature | 25°C |

Visualizations

The following diagrams illustrate the logical workflows for determining and characterizing the solubility of a poorly soluble compound like this compound.

Spectroscopic Analysis of 1,3-Dichloro-2-iodo-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dichloro-2-iodo-5-nitrobenzene, a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines the experimental protocols for acquiring such data and visualizes the analytical workflow and the complementary nature of these techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Note: Experimental spectra for this compound are available on platforms such as SpectraBase, which may require a subscription for full access.[1][2] The data presented below is a representative compilation based on available information and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.3 - 8.5 | d | ~2.5 | H-6 |

| ~8.0 - 8.2 | d | ~2.5 | H-4 |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-5 (C-NO₂) |

| ~140 | C-1 (C-Cl) |

| ~138 | C-3 (C-Cl) |

| ~130 | C-6 (C-H) |

| ~125 | C-4 (C-H) |

| ~95 | C-2 (C-I) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1530 - 1550 | Strong | Asymmetric NO₂ stretch |

| ~1340 - 1360 | Strong | Symmetric NO₂ stretch |

| ~1560, 1450 | Medium-Strong | C=C aromatic ring stretch |

| ~800 - 900 | Strong | C-H out-of-plane bend |

| ~700 - 800 | Strong | C-Cl stretch |

| ~600 - 700 | Medium | C-I stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 317/319/321 | High | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl) |

| 287/289/291 | Medium | [M - NO]⁺ |

| 271/273/275 | Medium | [M - NO₂]⁺ |

| 190 | Low | [M - I]⁺ |

| 145 | Medium | [C₆H₂Cl₂]⁺ |

| 127 | Low | [I]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used between pulses.

-

¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.

IR Spectroscopy

Infrared spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For solid samples, the thin solid film or potassium bromide (KBr) pellet method is commonly employed.

-

Thin Solid Film Method: A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[1] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[1] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1] The plate is then mounted in the spectrometer for analysis.[1]

-

KBr Pellet Method: 1-2 mg of the sample is ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a transparent pellet, which is subsequently analyzed.

Mass Spectrometry

Mass spectra can be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Electron ionization (EI) is a common method for this type of compound. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Synergy of spectroscopic techniques for structural confirmation.

References

Commercial Suppliers and Synthetic Applications of 1,3-Dichloro-2-iodo-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1,3-dichloro-2-iodo-5-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research. Furthermore, it details a representative experimental protocol for its application in synthetic chemistry, specifically in palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures.

Commercial Availability

This compound (CAS No. 62778-19-2) is readily available from a number of commercial suppliers. The compound is typically offered in high purity, suitable for a range of synthetic applications. Key supplier information is summarized in the table below for ease of comparison.

| Supplier | Product Number | Purity | Available Quantities | Additional Information |

| TCI America | D1447 | >99.0% (GC) | 5 g | Also available through Fisher Scientific.[1][2] |

| MySkinRecipes | #174919 | 99% | 250 mg, 1 g | Stored at room temperature.[3] |

| BLDpharm | BD138883 | --- | Inquire | --- |

| CymitQuimica | TCI-D1447 | >99.0% (GC) | Inquire | Distributed for TCI.[4] |

| BOC Sciences | 62778-19-2 | --- | Inquire | Specializes in chemicals for drug discovery.[5] |

Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Applications and Experimental Protocols

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate for the creation of more complex molecules.[3] Its three distinct halogen substituents offer opportunities for selective functionalization through various cross-coupling reactions. The iodine atom is the most reactive site for oxidative addition to a palladium(0) catalyst, making it the preferred position for initial cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck couplings. This regioselectivity allows for the controlled, stepwise introduction of different substituents.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction using a substrate analogous to this compound. This reaction is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2]

Reaction:

An arylboronic acid is coupled with this compound at the iodine position in the presence of a palladium catalyst and a base.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

-

Potassium phosphate (K₃PO₄) (3.0 mmol)

-

Degassed Toluene (5 mL)

-

Degassed Water (1 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Add potassium phosphate (3.0 mmol) to the tube.

-

Evacuate the Schlenk tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

-

Add degassed toluene (5 mL) and degassed water (1 mL) to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling protocol described above.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Diagram: The Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. This compound [myskinrecipes.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Suzuki Coupling [organic-chemistry.org]

Technical Guide to the Purity Standards of 1,3-Dichloro-2-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for 1,3-dichloro-2-iodo-5-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines typical purity specifications, potential impurities, and detailed analytical methodologies for quality control.

Purity Specifications

The generally accepted purity standard for this compound is a minimum of 99.0%, as determined by Gas Chromatography (GC). In addition to purity, other physical parameters are also considered critical for quality assessment.

Table 1: Typical Purity and Physical Property Specifications

| Parameter | Specification | Analysis Method |

| Purity | ≥ 99.0% | Gas Chromatography (GC) |

| Appearance | Light orange to yellow to green powder or crystals | Visual Inspection |

| Melting Point | 152.0 - 154.0 °C | Capillary Melting Point |

Potential Impurities

Understanding the synthetic route of this compound is crucial for identifying potential impurities. A plausible synthetic pathway involves the nitration of 1,3-dichloro-2-iodobenzene or the iodination of 1,3-dichloro-5-nitrobenzene. Based on these routes, potential impurities can be categorized as starting materials, intermediates, by-products, and isomers.

Table 2: Potential Impurities in this compound

| Impurity Category | Potential Compounds |

| Starting Materials | 1,3-Dichlorobenzene, 1,3-Dichloro-5-nitrobenzene, Iodine |

| Intermediates | 1,3-Dichloro-2-iodobenzene |

| By-products | Isomers of dichloronitrobenzene, Isomers of dichloroiodobenzene, Poly-iodinated species, De-iodinated species (1,3-dichloro-5-nitrobenzene) |

| Isomeric Impurities | Other positional isomers of this compound |

The presence of isomeric impurities is of particular concern as they may have different toxicological profiles and reactivity, potentially impacting the safety and efficacy of the final drug product.[1]

Analytical Methodologies for Purity Determination

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of this compound and quantifying potential impurities.

Gas Chromatography (GC)

GC is the most commonly cited method for purity analysis of this compound due to its volatility and thermal stability.[1] A GC system equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for enhanced sensitivity to halogenated compounds is recommended. For definitive identification of impurities, a Mass Spectrometer (MS) detector is invaluable.

Experimental Protocol: Gas Chromatography (GC-FID/MS)

-

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A capillary column suitable for separating aromatic compounds, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

Detector Temperature:

-

FID: 300 °C.

-

MS Transfer Line: 280 °C.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., acetone, dichloromethane) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of organic compounds, including those that may not be sufficiently volatile or thermally stable for GC. A reversed-phase HPLC method with UV detection is a common approach for analyzing nitroaromatic compounds.[2][3]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV)

-

Instrumentation: An HPLC system with a quaternary or binary pump, a UV-Vis detector, and a column thermostat.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

Start with 50% B.

-

Linearly increase to 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase (initial composition) or a compatible solvent to a concentration of approximately 0.5 mg/mL.

Logical Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a batch of this compound.

Conclusion

Ensuring the high purity of this compound is essential for its successful application in the development of pharmaceuticals and other fine chemicals. This guide provides a framework for establishing robust quality control procedures, including clear specifications, an understanding of potential impurities, and detailed analytical methods for their detection and quantification. The implementation of these standards will contribute to the consistent quality and safety of the final products.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,3-Dichloro-2-iodo-5-nitrobenzene in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-iodo-5-nitrobenzene is a versatile synthetic intermediate, particularly valuable in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of three distinct halogen atoms, each with differential reactivity, allows for selective and sequential functionalization of the benzene ring. The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl, making the iodine atom at the C2 position the most facile leaving group.[1][2] This inherent selectivity enables the targeted synthesis of complex, polysubstituted aromatic compounds, which are key scaffolds in medicinal chemistry and materials science. The electron-withdrawing nitro group at the C5 position further influences the electronic properties of the ring, enhancing its reactivity in cross-coupling reactions.

These application notes provide detailed protocols for the selective mono-arylation of this compound at the C2 position via a Suzuki-Miyaura coupling reaction. The protocols are based on established methodologies for similar polyhalogenated aromatic compounds and are intended to serve as a robust starting point for synthetic applications.

Reaction Principle

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic moiety from the boron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[2][3]

In the case of this compound, the initial oxidative addition of the palladium(0) catalyst is expected to occur exclusively at the carbon-iodine bond due to its lower bond dissociation energy compared to the carbon-chlorine bonds. This high regioselectivity allows for the precise introduction of an aryl or heteroaryl group at the C2 position, leaving the two chlorine atoms available for subsequent downstream transformations.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the mono-arylation of this compound with various arylboronic acids. The data is illustrative and based on analogous reactions reported in the literature for structurally similar polyhalogenated nitroaromatics. Optimization may be required to achieve the desired outcomes for specific substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 90-98 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | 80-90 |

| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | THF/H₂O | 70 | 12 | 88-96 |

| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 82-92 |

Experimental Protocols

General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling

This protocol describes a general method for the selective coupling of an arylboronic acid at the C2-iodo position of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF)

-

Degassed water or aqueous base solution

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed organic solvent (e.g., Toluene, 8 mL) and degassed water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-